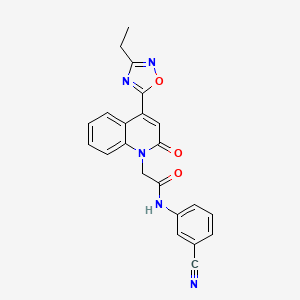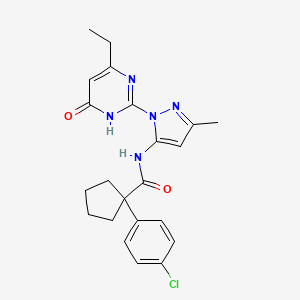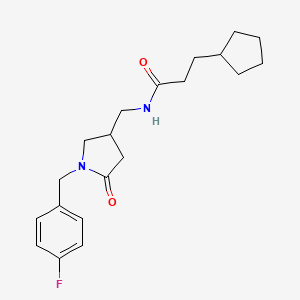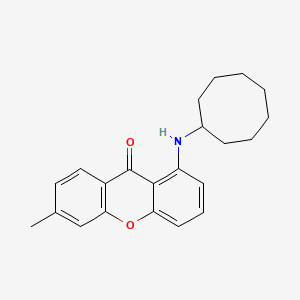
1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C13H13NO3 . It is used for pharmaceutical testing and is considered a high-quality reference standard .
Molecular Structure Analysis
The molecular structure of 1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid consists of a cyclopropane ring attached to an isoindoline ring via a carbonyl group . The isoindoline ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Aplicaciones Científicas De Investigación
Catalytic Applications
Research indicates that iron(III) isoindoline complexes catalyze the oxidative decarboxylation and deamination of amino acids, showcasing the utility of isoindoline derivatives in catalysis. These complexes have been found efficient and selective, with a correlation between the reaction rate and the properties of the iron complexes and substrates used (Lakk-Bogáth et al., 2015).
Synthetic Methodologies
Isoindoline scaffolds have been utilized in regio- and stereoselective syntheses. For instance, the electrophilic cyclization of certain benzamides yields cyclic imidates, demonstrating the synthetic versatility of isoindoline structures (Mehta et al., 2012). Additionally, the synthesis and evaluation of bromophenol derivatives with cyclopropane moieties have shown significant inhibition of certain enzymes, pointing towards the therapeutic potential of these compounds (Boztaş et al., 2019).
Biological Evaluation
Isoindolinones, particularly those based on the 1-isoindolinone scaffold, have been identified in various natural products with diverse biological activities. These compounds hold potential for the treatment of chronic diseases, highlighting their significance in medicinal chemistry (Upadhyay et al., 2020). The exploration of 1,2,3-trisubstituted cyclopropanes as peptide isosteres in the design of novel renin inhibitors further exemplifies the application of cyclopropane and isoindolinone derivatives in designing bioactive molecules (Martín et al., 1992).
Propiedades
IUPAC Name |
1-(1,3-dihydroisoindole-2-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-11(13(5-6-13)12(16)17)14-7-9-3-1-2-4-10(9)8-14/h1-4H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENDIPWTRHVRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N2CC3=CC=CC=C3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid | |
CAS RN |
1459289-81-6 |
Source


|
| Record name | 1-(isoindoline-2-carbonyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl](/img/structure/B2602458.png)

![N-[cyano(2-fluorophenyl)methyl]-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2602460.png)

![N-Ethyl-N-[2-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2602465.png)
![[2-oxo-2-(4-phenoxyanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2602466.png)


![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602471.png)

![3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2602475.png)

![4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602480.png)